molecular formula C₆₇H₉₂CoN₁₄O₁₇P B1145615 O5'-Succinylvitamin B12 CAS No. 55729-45-8

O5'-Succinylvitamin B12

Cat. No.: B1145615
CAS No.: 55729-45-8
M. Wt: 1455.44
Attention: For research use only. Not for human or veterinary use.
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Description

O5’-Succinylvitamin B12 is a derivative of vitamin B12, also known as cobalamin. Vitamin B12 is a water-soluble vitamin that plays a crucial role in the normal functioning of the brain and nervous system, as well as in the formation of red blood cells. O5’-Succinylvitamin B12 is specifically modified at the 5’ position with a succinyl group, which can influence its biochemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O5’-Succinylvitamin B12 typically involves the succinylation of vitamin B12. This process can be achieved through the reaction of vitamin B12 with succinic anhydride in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction is usually carried out at room temperature and monitored using chromatographic techniques to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of O5’-Succinylvitamin B12 may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce vitamin B12, which is then chemically modified to introduce the succinyl group. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: O5’-Succinylvitamin B12 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxocobalamin, while reduction can produce different reduced forms of cobalamin .

Scientific Research Applications

O5’-Succinylvitamin B12 has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis due to its unique cobalt center.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating vitamin B12 deficiency and related disorders.

    Industry: Utilized in the production of fortified foods and dietary supplements

Mechanism of Action

The mechanism of action of O5’-Succinylvitamin B12 involves its role as a cofactor for various enzymes. It participates in the conversion of homocysteine to methionine, a crucial step in DNA synthesis and methylation. The succinyl group modification can influence its binding affinity and specificity for different enzymes, thereby affecting its biological activity .

Comparison with Similar Compounds

Uniqueness: O5’-Succinylvitamin B12 is unique due to the presence of the succinyl group, which can alter its chemical and biological properties. This modification can enhance its stability, bioavailability, and specificity for certain enzymatic reactions, making it a valuable compound for various applications .

Properties

CAS No.

55729-45-8

Molecular Formula

C₆₇H₉₂CoN₁₄O₁₇P

Molecular Weight

1455.44

Synonyms

Co-​(cyano-​κC)​-​cobinamide Dihydrogen Phosphate (Ester) Inner Salt, 3’-​Ester with [1-​[5-​O-​(3-​Carboxy-​1-​oxopropyl)​-​α-​D-​ribofuranosyl]​-​5,​6-​dimethyl-​1H-​benzimidazole-​κN3]

Origin of Product

United States

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